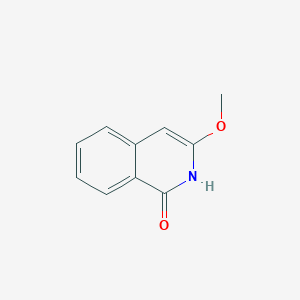

3-methoxy-2H-isoquinolin-1-one

CAS No.: 59048-50-9

Cat. No.: VC8126293

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59048-50-9 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 3-methoxy-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6H,1H3,(H,11,12) |

| Standard InChI Key | USBOHUIYVCEVLA-UHFFFAOYSA-N |

| SMILES | COC1=CC2=CC=CC=C2C(=O)N1 |

| Canonical SMILES | COC1=CC2=CC=CC=C2C(=O)N1 |

Introduction

Chemical Structure and Properties

3-Methoxy-2H-isoquinolin-1-one features a benzene ring fused to a pyridone ring, with a methoxy (-OCH₃) substituent at the 3-position and a lactam group at the 1-position. Its molecular formula is C₁₀H₉NO₂, and it has a molecular weight of 175.18 g/mol . Key structural features include:

-

Ring system: Bicyclic isoquinolinone core.

-

Functional groups: Lactam (C=O-N) and methoxy groups.

-

Solubility: Moderately soluble in organic solvents; specific data varies by source .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| Purity (Typical) | >97% | |

| Hazard Classifications | GHS07 (Warning), H302 (Toxic) |

Synthesis and Preparation

The synthesis of 3-methoxy-2H-isoquinolin-1-one involves cyclization reactions or modifications of isoquinoline precursors. Common methods include:

Cyclization Reactions

-

Pictet-Spengler Reaction: β-Phenylethylamine derivatives undergo cyclization in acidic conditions to form the isoquinolinone core.

-

Redox-Neutral C-H Annulation: Rhodium(III)-catalyzed reactions with N-methoxybenzamides and propargyl cycloalkanols yield 3-acyl isoquinolin-1(2H)-ones, which can be modified to introduce methoxy groups .

Industrial Production

Large-scale synthesis employs optimized conditions to maximize yield and purity. Continuous flow reactors and automated platforms are used to enhance scalability.

Biological Properties and Applications

Enzyme Inhibition

3-Methoxy-2H-isoquinolin-1-one derivatives exhibit potent inhibition of human carboxylesterase 2A (hCES2A), an enzyme critical for drug metabolism. For example:

-

Compound 4a (3-(4-(benzyloxy)-3-methoxyphenyl)-4-bromo-7,8-dimethoxyisoquinolin-1(2H)-one) shows IC₅₀ = 0.68 μM for hCES2A, with high specificity (>147-fold selectivity over hCES1A) .

-

Intracellular Activity: Brominated analogs improve cell permeability, achieving IC₅₀ = 0.41 μM in HepG2 cells .

Anticancer Activity

Studies highlight its role in inducing G2 phase cell cycle arrest in breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines:

-

Compound 4f: Reduces CDK1 expression, blocking progression from G2 to M phase .

-

Cytotoxicity: Comparable or superior efficacy to 5-fluorouracil (5-FU) in in vitro models .

Structural Analogues and Derivatives

The methoxy group at position 3 influences biological activity, but structural modifications (e.g., bromination, alkylation) further enhance potency. Key analogues include:

Research and Development Trends

Prodrug and Metabolic Activation

3-Methoxy-2H-isoquinolin-1-one acts as a prodrug, metabolizing to active forms (e.g., 3-methoxyisoquinoline) that inhibit coagulation and serine proteases like thrombin .

Role in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume